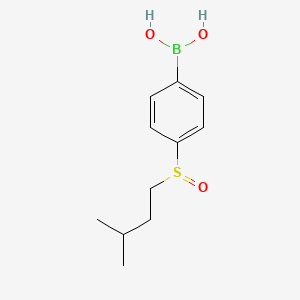
(4-(Isopentylsulfinyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Isopentylsulfinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO3S . It has an average mass of 240.127 Da and a monoisotopic mass of 240.099152 Da . This compound is also known by its IUPAC name, {4-[(3-Methylbutyl)sulfinyl]phenyl}boronic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C11H17BO3S . The compound’s structure can be analyzed using various spectroscopic methods, but specific details about its structure were not found in the available resources.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 256.13 . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Boronic Acid Drugs
Boronic acids have been increasingly incorporated into drug discovery due to their desirable properties, such as potentially enhancing the potency of drugs and/or improving their pharmacokinetics profiles. The FDA and Health Canada have approved five boronic acid drugs, with several others in clinical trials, showcasing the significance of boronic acids in medicinal chemistry (Plescia & Moitessier, 2020).
Boron in Seawater Desalination
Boron removal is crucial in seawater desalination applications to meet drinking water standards. Studies have highlighted the efficiency of reverse osmosis (RO) and nanofiltration (NF) membranes in boron removal, emphasizing the need for further optimization to enhance removal efficiency (Tu, Nghiem, & Chivas, 2010).
Organic Optoelectronics
Boronic acid-based materials, particularly BODIPY (Boron-Dipyrromethene) platforms, have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs) due to their tunable properties for green to near-infrared (NIR) emissions (Squeo & Pasini, 2020).
Fire Retardant and Wood Preservation
Boron compounds, due to their dual functionality, have been extensively researched for use in fire retardant and wood preservative treatments, especially for outdoor applications. The focus has been on developing systems that can effectively impregnate wood with boron compounds to provide resistance to fire and biodegradation (Marney & Russell, 2008).
Plant Boron Nutrition
The development of boron-buffered solution culture systems for studies on plant boron nutrition highlights the role of boron in plant growth and development. Such systems enable controlled studies to investigate the effects of boron on plants, contributing to better understanding and management of boron in agriculture (Asad et al., 2004).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of “(4-(Isopentylsulfinyl)phenyl)boronic acid” and other boronic acids are promising. Boronic acids have been used for the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . Extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
[4-(3-methylbutylsulfinyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXKJWZOEWXOJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675218 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-92-9 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
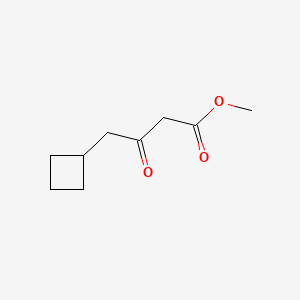

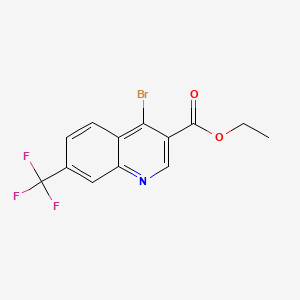
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)
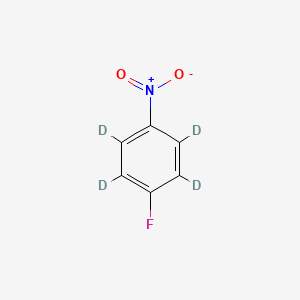
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
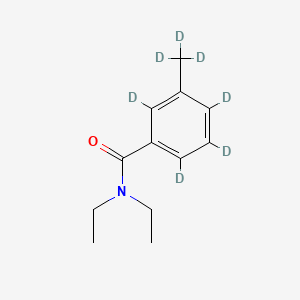
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)